molecular formula C14H13F3N4O4 B2401963 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethoxy)benzamide CAS No. 2034411-57-7

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethoxy)benzamide

Cat. No.: B2401963
CAS No.: 2034411-57-7
M. Wt: 358.277
InChI Key: WIQFDOMRGUOTQB-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethoxy)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a triazine ring substituted with methoxy groups and a benzamide moiety with a trifluoromethoxy group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The methoxy groups are introduced via methylation reactions. The benzamide moiety is then attached through a nucleophilic substitution reaction, where the trifluoromethoxy group is introduced using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is employed in biochemical assays and as a probe to study biological processes.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethoxy)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazine ring and benzamide moiety can interact with specific active sites, modulating the activity of target proteins. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and benzamide analogs, such as:

  • 4,6-dimethoxy-1,3,5-triazine
  • 2-(trifluoromethoxy)benzamide
  • N-methyl-2-(trifluoromethoxy)benzamide

Uniqueness

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethoxy)benzamide is unique due to the combination of its triazine and benzamide structures, along with the presence of methoxy and trifluoromethoxy groups. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O4/c1-23-12-19-10(20-13(21-12)24-2)7-18-11(22)8-5-3-4-6-9(8)25-14(15,16)17/h3-6H,7H2,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQFDOMRGUOTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2OC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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